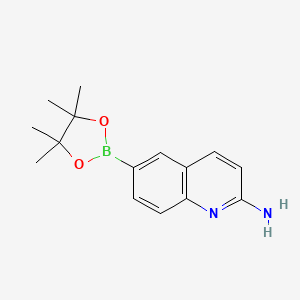
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound is a member of the quinoline family and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Transformations
Quinolin-2(1H)-one derivatives have been synthesized through various innovative methods, demonstrating the versatility and potential for diverse applications in scientific research. For instance, the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid presents a method with advantages such as good yield, simple operation, and environmental benignity, highlighting the efficiency and eco-friendliness of the process (Liu Chang-chun, 2010). Moreover, the facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines showcases the adaptability of quinoline derivatives in synthesizing complex molecules, which could be pivotal for developing new materials or drugs (M. Manoj & K. Rajendra Prasad, 2010).
Antitumor and Antiproliferative Properties
Quinolin-2(1H)-one derivatives exhibit promising antitumor and antiproliferative properties. A study evaluating quinolinyl acrylate derivatives against prostate cancer cells in vitro and in vivo found significant inhibitory effects on cell viability, adhesion, migration, and invasion, suggesting their potential therapeutic usefulness in cancer treatment (J. Rodrigues et al., 2012). Similarly, certain 3-phenylquinolinylchalcone derivatives were identified as potential lead compounds against non-small cell lung cancers and breast cancers due to their significant antiproliferative activities, marking them as candidates for further development in cancer therapy (C. Tseng et al., 2013).
Antimicrobial and Antimalarial Activities
The design and synthesis of quinoline-based 1,2,3-triazoles demonstrated antimicrobial and antimalarial activities, suggesting the role of quinoline derivatives in addressing infectious diseases. This study emphasizes the synthetic potential and biological activity of quinoline derivatives against various microorganisms and Plasmodium falciparum, highlighting their importance in developing new antimicrobial and antimalarial agents (Y. Parthasaradhi et al., 2015).
Corrosion Inhibition
Quinolin-2(1H)-one derivatives have also been explored as corrosion inhibitors, showcasing their industrial applications. Studies on the corrosion inhibition of mild steel in acidic environments by quinoxalinone derivatives revealed these compounds' effectiveness in forming protective films on metal surfaces, indicating their utility in prolonging the lifespan of metal structures and components (A. Tazouti et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2-chlorophenyl and 4-methoxyphenyl groups and the acryloyl group. The final step involves the bromination of the compound to obtain the desired product.", "Starting Materials": [ "2-aminobenzophenone", "2-chlorobenzaldehyde", "4-methoxybenzaldehyde", "acrylic acid", "bromine" ], "Reaction": [ "Synthesis of the quinoline ring system by reacting 2-aminobenzophenone with acetic anhydride and sulfuric acid to obtain 2-acetylbenzophenone. This is then reacted with ethyl cyanoacetate and ammonium acetate to obtain the quinoline ring system.", "Addition of the 2-chlorophenyl group by reacting the quinoline ring system with 2-chlorobenzaldehyde and sodium borohydride in ethanol.", "Addition of the 4-methoxyphenyl group by reacting the intermediate with 4-methoxybenzaldehyde and sodium borohydride in ethanol.", "Addition of the acryloyl group by reacting the intermediate with acrylic acid and triethylamine in dichloromethane.", "Bromination of the compound by reacting with bromine in acetic acid to obtain (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one." ] } | |
CAS-Nummer |
1321831-10-0 |
Molekularformel |
C25H17BrClNO3 |
Molekulargewicht |
494.77 |
IUPAC-Name |
6-bromo-4-(2-chlorophenyl)-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17BrClNO3/c1-31-17-10-6-15(7-11-17)8-13-22(29)24-23(18-4-2-3-5-20(18)27)19-14-16(26)9-12-21(19)28-25(24)30/h2-14H,1H3,(H,28,30)/b13-8+ |
InChI-Schlüssel |
DHOBHMVLMUMOTL-MDWZMJQESA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



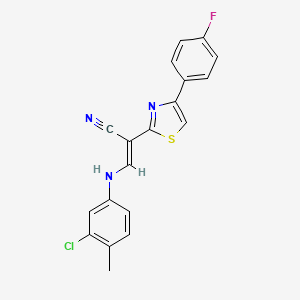
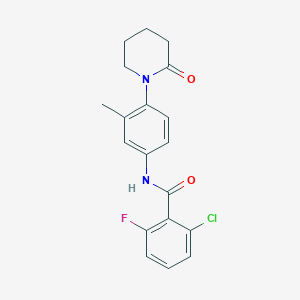
![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)
![5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557855.png)
![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)
![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)
![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

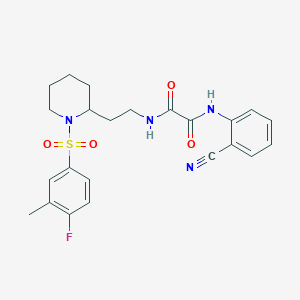
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2557862.png)
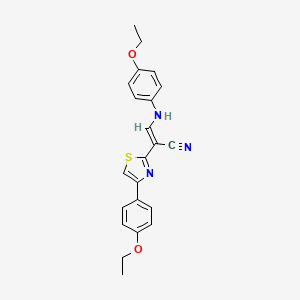
![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)
